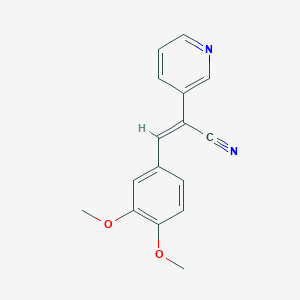

(Z)-3-(3,4-Dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile

Vue d'ensemble

Description

Il inhibe la réaction d'autophosphorylation du récepteur du facteur de croissance épidermique avec une valeur de CI50 de 4 micromolaires . Ce composé est principalement utilisé dans la recherche scientifique pour étudier l'inhibition de la prolifération des cellules cancéreuses et autres processus cellulaires connexes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de RG-13022 implique la préparation d'un analogue de tyrphostine non phénolique. Le composé est synthétisé par une série de réactions chimiques qui incluent la formation d'une structure de pyridineacétonitrile. Les étapes clés impliquent la réaction du 3,4-diméthoxybenzaldéhyde avec le pyridin-3-acétonitrile dans des conditions spécifiques pour obtenir le produit désiré .

Méthodes de production industrielle

La production industrielle de RG-13022 implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le composé est produit sous forme solide et est souvent stocké à température ambiante. Il est soluble dans le diméthylsulfoxyde (DMSO) et l'éthanol, ce qui le rend approprié pour diverses applications de recherche .

Analyse Des Réactions Chimiques

Types de réactions

RG-13022 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : RG-13022 peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont généralement utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la réaction de substitution souhaitée.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de RG-13022 avec des groupes fonctionnels modifiés. Ces dérivés sont souvent utilisés pour étudier la relation structure-activité et pour développer des inhibiteurs plus puissants .

Applications de la recherche scientifique

RG-13022 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé pour étudier l'inhibition des tyrosine kinases et le développement de nouveaux inhibiteurs de kinases.

Biologie : Employé dans la recherche en biologie cellulaire pour étudier le rôle du récepteur du facteur de croissance épidermique dans la prolifération cellulaire et les voies de signalisation.

Médecine : Utilisé dans la recherche sur le cancer pour étudier l'inhibition de la croissance des cellules cancéreuses et pour développer des agents thérapeutiques potentiels.

Industrie : Appliqué dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les tyrosine kinases

Mécanisme d'action

RG-13022 exerce ses effets en inhibant la réaction d'autophosphorylation du récepteur du facteur de croissance épidermique. Cette inhibition bloque les voies de signalisation en aval qui sont essentielles à la prolifération et à la survie cellulaires. Le composé cible spécifiquement le domaine tyrosine kinase du récepteur du facteur de croissance épidermique, empêchant son activation et sa signalisation ultérieure .

Applications De Recherche Scientifique

Anticancer Activity

Research has demonstrated that compounds similar to (Z)-3-(3,4-Dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile exhibit promising anticancer properties. For instance, derivatives of acrylonitrile have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Studies suggest that the incorporation of the 3,4-dimethoxyphenyl group enhances the compound's ability to interact with biological targets involved in cancer progression .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicated that it could reduce the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases . The mechanism involves modulation of signaling pathways that govern inflammation.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the use of pyridine derivatives in conjunction with acrylonitrile through a condensation reaction. This approach allows for the fine-tuning of substituents to optimize biological activity .

Structural Modifications

Modifications of the core structure have led to the development of various derivatives with enhanced potency and selectivity against specific cancer types or inflammatory conditions. For example, introducing different substituents on the pyridine ring can significantly alter biological activity and pharmacokinetic properties .

Polymer Chemistry

This compound can serve as a monomer in polymer chemistry, particularly in creating functionalized polymers with specific thermal and mechanical properties. The incorporation of this compound into polymer matrices can enhance their stability and performance under various conditions .

Photovoltaic Materials

Recent studies have explored the potential use of this compound in organic photovoltaic devices due to its favorable electronic properties. The ability to tune the electronic structure through chemical modifications makes it suitable for applications in solar energy conversion technologies .

Case Studies and Research Findings

Mécanisme D'action

RG-13022 exerts its effects by inhibiting the autophosphorylation reaction of the epidermal growth factor receptor. This inhibition blocks the downstream signaling pathways that are essential for cell proliferation and survival. The compound specifically targets the tyrosine kinase domain of the epidermal growth factor receptor, preventing its activation and subsequent signaling .

Comparaison Avec Des Composés Similaires

Composés similaires

Tyrphostine AG30 : Un autre inhibiteur de tyrosine kinase qui cible le récepteur du facteur de croissance épidermique.

Rociletinib : Un inhibiteur irréversible du récepteur du facteur de croissance épidermique avec une activité antinéoplasique potentielle.

Icotinib : Un inhibiteur de la quinazoline du récepteur du facteur de croissance épidermique.

Unicité de RG-13022

RG-13022 est unique en raison de son inhibition spécifique de la réaction d'autophosphorylation du récepteur du facteur de croissance épidermique avec une valeur de CI50 relativement faible. Cela en fait un puissant inhibiteur pour étudier le rôle du récepteur du facteur de croissance épidermique dans divers processus cellulaires. De plus, sa structure non phénolique réduit l'activité antioxydante, ce qui le rend plus adapté à certaines applications de recherche .

Activité Biologique

(Z)-3-(3,4-Dimethoxy-phenyl)-2-pyridin-3-yl-acrylonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities. The synthesis methods and structure-activity relationships (SAR) are also discussed.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Chemical Structure

Note: Replace with actual image if available.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the decarboxylation of 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate followed by aldoxime formation and dehydration reactions, leading to the final product with improved yields and reduced costs suitable for industrial production .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of acrylonitrile compounds exhibit significant antimicrobial properties. For instance, related pyrazole derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial effects .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Bactericidal |

| 4a | 0.30 | 0.35 | Bacteriostatic |

| 5a | 0.25 | 0.30 | Bactericidal |

Anticancer Activity

The compound has shown promise in cancer research as well. It has been reported to inhibit key enzymes involved in cancer cell proliferation. For example, compounds targeting CBP and p300 have demonstrated significant anticancer activity through the modulation of histone acetylation .

Table 2: Anticancer Activity and Mechanism

| Compound | Target Enzyme | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| NEO2734 | BET proteins | <1 | Competitive inhibition |

| CCT077791 | PCAF/p300 HAT | <10 | Covalent binding |

Enzyme Inhibition

In addition to its antimicrobial and anticancer properties, this compound exhibits enzyme inhibition capabilities. It has been reported to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial DNA replication and folate metabolism respectively .

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 Range (μM) |

|---|---|

| DNA Gyrase | 12.27 - 31.64 |

| Dihydrofolate Reductase | 0.52 - 2.67 |

Case Studies

Several case studies have highlighted the efficacy of acrylonitrile derivatives in clinical settings:

- Antibacterial Efficacy : A study evaluated the effectiveness of a series of acrylonitrile derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds significantly reduced bacterial growth and biofilm formation compared to standard antibiotics .

- Cancer Cell Line Studies : Research involving human leukemia cell lines treated with this compound demonstrated a marked decrease in cell viability, suggesting potential for therapeutic application in hematological malignancies .

Propriétés

IUPAC Name |

(Z)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGZNJVTHYFQJI-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CN=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136831-48-6, 149286-90-8 | |

| Record name | RG 13022 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136831486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RG 13022 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149286908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.